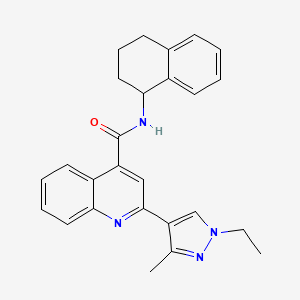![molecular formula C17H29N5O3S B10946488 {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone](/img/structure/B10946488.png)
{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine and piperidine rings. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like methanol or chloroform, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of environmentally friendly solvents and reagents is also emphasized to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing and reducing agents, and solvents like methanol, chloroform, and hexafluoroisopropanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Bromophenethyl alcohol
Uniqueness
{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C17H29N5O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C17H29N5O3S/c1-14-16(12-19(2)18-14)13-20-8-10-21(11-9-20)17(23)15-4-6-22(7-5-15)26(3,24)25/h12,15H,4-11,13H2,1-3H3 |
InChI Key |
BTBISFCUPPWYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10946413.png)
![2-{[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10946414.png)
![N-[(E)-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946417.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10946427.png)
![4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile](/img/structure/B10946429.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10946444.png)
![5-[(2-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B10946447.png)
![2-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946455.png)
![N-(2-methylpropyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946464.png)
![N-[4-(furan-2-yl)pyrimidin-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10946465.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10946471.png)
![2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10946478.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10946492.png)
